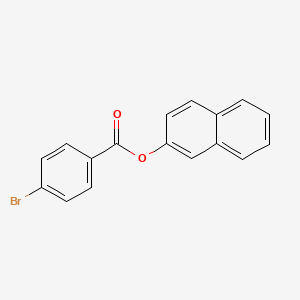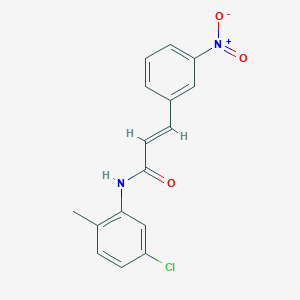![molecular formula C18H19N3O5 B5812835 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, commonly known as "Compound N," is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用機序
The mechanism of action of Compound N is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, Compound N has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In infectious diseases, Compound N has been found to disrupt the cell wall and membrane of bacteria and fungi. In neurological disorders, Compound N has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
Compound N has been found to have various biochemical and physiological effects in different systems. In cancer cells, Compound N has been shown to induce cell cycle arrest and apoptosis. In infectious diseases, Compound N has been found to inhibit the growth and replication of bacteria and fungi. In neurological disorders, Compound N has been shown to reduce oxidative stress and inflammation and improve cognitive function.
実験室実験の利点と制限
Compound N has several advantages for use in lab experiments, including its high potency and selectivity, and its ability to penetrate the blood-brain barrier. However, there are also limitations to its use, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on Compound N. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of Compound N. Another area of interest is the investigation of the potential therapeutic applications of Compound N in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Compound N and its potential side effects.
合成法
Compound N can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with acetic anhydride, followed by the addition of 4-nitrobenzaldehyde and ammonium acetate. The resulting product is then purified through recrystallization to obtain pure Compound N.
科学的研究の応用
Compound N has been studied for its potential therapeutic applications in various fields such as cancer research, infectious diseases, and neurological disorders. In cancer research, Compound N has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, Compound N has been found to have antibacterial and antifungal properties. In neurological disorders, Compound N has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
特性
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-12-3-8-16(9-13(12)2)25-11-18(22)26-20-17(19)10-14-4-6-15(7-5-14)21(23)24/h3-9H,10-11H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLRQQXTGMXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1Z)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)



![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)


![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)

![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)



